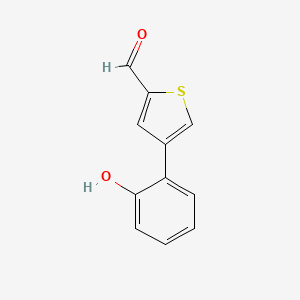
3-(5-Cyano-2-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Cyano-2-fluorophenyl)phenol, 95% (3-5-CN-2-FP) is a fluorinated phenol compound with a wide range of applications in the scientific community. It is an important reagent for organic synthesis and has been used in various areas of scientific research, including materials science, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-(5-Cyano-2-fluorophenyl)phenol, 95% has been used in various areas of scientific research, including materials science, biochemistry, and pharmacology. In materials science, it has been used as a precursor in the synthesis of a variety of fluorinated materials, including polymers and nanomaterials. In biochemistry, it has been used as a reagent for the synthesis of a variety of organic compounds, including amino acids and peptides. In pharmacology, it has been used as an intermediate in the synthesis of various pharmaceutical agents, such as antifungal agents and antiviral agents.
Mécanisme D'action
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)phenol, 95% is not well understood. However, it is believed that the fluorine atom in the molecule is responsible for its biological activity. It is thought that the fluorine atom binds to certain enzymes or receptors in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)phenol, 95% are not well understood. However, in vitro studies have shown that it has a variety of effects on enzymes, receptors, and other biochemical pathways. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(5-Cyano-2-fluorophenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 3-(5-Cyano-2-fluorophenyl)phenol, 95% in laboratory experiments. For example, it is a relatively toxic compound and should be handled with care. Additionally, it is not very soluble in water and may require the use of organic solvents for dissolution.
Orientations Futures
The potential future directions for 3-(5-Cyano-2-fluorophenyl)phenol, 95% are numerous. One potential direction is the development of new synthetic methods for the preparation of 3-(5-Cyano-2-fluorophenyl)phenol, 95% and its derivatives. Another potential direction is the development of new pharmaceutical agents based on 3-(5-Cyano-2-fluorophenyl)phenol, 95%. Additionally, further research into the biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)phenol, 95% could lead to the development of new treatments for various diseases and disorders. Finally, further research into the mechanism of action of 3-(5-Cyano-2-fluorophenyl)phenol, 95% could lead to a better understanding of its biological activity and potential applications.
Méthodes De Synthèse
3-(5-Cyano-2-fluorophenyl)phenol, 95% can be synthesized in a two-step process from 3-chloro-5-fluorophenol. The first step involves the reaction of 3-chloro-5-fluorophenol with aqueous sodium hydroxide to produce the corresponding sodium salt of 3-chloro-5-fluorophenol. This salt can then be reacted with cyanide ion in the presence of a base to produce 3-(5-Cyano-2-fluorophenyl)phenol, 95%. In some cases, the reaction can be carried out in the presence of a catalytic amount of a base such as sodium carbonate or potassium carbonate.
Propriétés
IUPAC Name |
4-fluoro-3-(3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-5-4-9(8-15)6-12(13)10-2-1-3-11(16)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAOIAHSXZFVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683474 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-75-8 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














